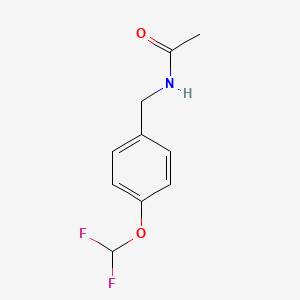n-(4-(Difluoromethoxy)benzyl)acetamide
CAS No.:
Cat. No.: VC20719762
Molecular Formula: C10H11F2NO2
Molecular Weight: 215.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11F2NO2 |
|---|---|
| Molecular Weight | 215.20 g/mol |
| IUPAC Name | N-[[4-(difluoromethoxy)phenyl]methyl]acetamide |
| Standard InChI | InChI=1S/C10H11F2NO2/c1-7(14)13-6-8-2-4-9(5-3-8)15-10(11)12/h2-5,10H,6H2,1H3,(H,13,14) |
| Standard InChI Key | QFULNIDEXJIJCJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NCC1=CC=C(C=C1)OC(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
N-(4-(Difluoromethoxy)benzyl)acetamide (CHFNO) consists of an acetamide group linked to a 4-(difluoromethoxy)benzyl moiety. Key features include:
-
Molecular weight: 215.20 g/mol (calculated).
-
Structural analogs: The phenyl variant, N-[4-(difluoromethoxy)phenyl]acetamide (CHFNO, PubChem CID 15906032), shares a similar backbone but lacks the benzyl CH spacer .
Table 1: Comparative Data for N-(4-(Difluoromethoxy)benzyl)acetamide and Its Phenyl Analog
| Property | N-(4-(Difluoromethoxy)benzyl)acetamide | N-[4-(Difluoromethoxy)phenyl]acetamide |
|---|---|---|
| Molecular Formula | CHFNO | CHFNO |
| Molecular Weight (g/mol) | 215.20 | 201.17 |
| CAS Number | Not reported | 22236-11-9 |
Spectral Characterization
While spectral data for the benzyl derivative is unavailable, its phenyl analog exhibits:
-
NMR: Signals for acetamide methyl (δ 2.1 ppm), aromatic protons (δ 6.8–7.3 ppm), and difluoromethoxy group (δ 6.4 ppm) .
Synthesis and Reactivity
Synthetic Routes
The benzyl derivative can theoretically be synthesized via:
-
Acylation of 4-(difluoromethoxy)benzylamine:
This mirrors the synthesis of N-[4-(difluoromethoxy)phenyl]acetamide, where acetanilide derivatives form via amine acylation .
Chemical Modifications
The acetamide group participates in reactions typical of secondary amides:
-
Hydrolysis: Under acidic or basic conditions, yielding 4-(difluoromethoxy)benzylamine and acetic acid.
-
N-Alkylation: Potential for further functionalization at the amide nitrogen.
| Compound Class | Activity | IC/Ki (nM) | Source |
|---|---|---|---|
| Benzimidazole-acetamide | Antifungal | 200–500 | |
| Triazole-acetamide | Antitumor | 360–7700 | |
| Sulfonyl-acetamide | ALDH Inhibition | 100,000 |
Structure-Activity Relationships (SAR)
-
Fluorine substitution: Enhances metabolic stability and membrane permeability .
-
Benzyl vs. phenyl linker: The CH spacer in the benzyl variant may increase conformational flexibility, potentially improving target binding.
Physicochemical Properties
Solubility and Stability
-
LogP: Estimated at 1.8 (benzyl) vs. 1.5 (phenyl analog), indicating moderate lipophilicity.
-
Stability: Difluoromethoxy groups resist hydrolysis compared to chlorinated analogs .
Analytical Profiling
Chromatographic Methods
-
HPLC: Reverse-phase C18 column, acetonitrile/water gradient (retention time ~8.2 min for phenyl analog) .
-
GC-MS: Suitable for volatile derivatives after silylation.
Future Directions
-
Synthetic optimization: Develop scalable routes for the benzyl variant.
-
Target identification: Screen against kinase and protease libraries.
-
Prodrug design: Explore ester or carbamate derivatives for enhanced bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume